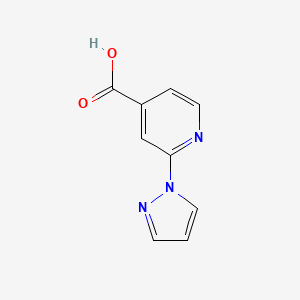

2-(1H-Pyrazol-1-yl)isonicotinic acid

説明

特性

IUPAC Name |

2-pyrazol-1-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-2-4-10-8(6-7)12-5-1-3-11-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJHUTXUTFOAJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152940-72-1 | |

| Record name | 2-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct N-Arylation of Isonicotinic Acid Derivatives

One of the principal synthetic routes to 2-(1H-pyrazol-1-yl)isonicotinic acid involves the nucleophilic aromatic substitution or N-arylation of halogenated isonicotinic acid derivatives with pyrazole.

- Starting Materials: Typically, 2-halogenated isonicotinic acid derivatives such as 2-bromoisonicotinic acid serve as electrophilic substrates.

- Nucleophile: Pyrazole acts as the nitrogen nucleophile.

- Catalysts and Reagents: The reaction often requires a base such as potassium carbonate and may employ copper(I) catalysts (e.g., copper(I) iodide) in the presence of ligands like 1,2-diaminocyclohexane to facilitate the N-arylation.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or water are commonly used.

- Conditions: Heating to elevated temperatures (60–100°C) for extended periods (24–48 hours) under air or inert atmosphere.

| Parameter | Details |

|---|---|

| Electrophile | 2-Bromoisonicotinic acid |

| Nucleophile | Pyrazole |

| Base | Potassium carbonate (K2CO3) |

| Catalyst | Copper(I) iodide (CuI) |

| Ligand | (1R,2R)-1,2-diaminocyclohexane |

| Solvent | Dimethylformamide (DMF) or water |

| Temperature | 60–100°C |

| Reaction Time | 24–48 hours |

| Yield | Typically high (up to 80–90%) |

This method is adapted from protocols used for similar N-arylation reactions of pyrazole with pyridine derivatives and is supported by literature on 2-pyrazol-1-yl-pyridine synthesis.

Substitution of 2,6-Dibromoisonicotinic Acid with Pyrazole

A closely related method involves the reaction of 2,6-dibromoisonicotinic acid with pyrazole to introduce pyrazolyl groups at the 2-position (and potentially 6-position) of isonicotinic acid.

- Mechanism: Nucleophilic aromatic substitution where pyrazole displaces bromine atoms.

- Base: Potassium carbonate or similar bases facilitate deprotonation of pyrazole, enhancing nucleophilicity.

- Solvent: DMF is preferred due to its high boiling point and ability to dissolve both reactants.

- Temperature: Elevated temperatures to promote substitution.

- Outcome: Formation of this compound or its di-substituted analogs.

This approach is documented for the synthesis of 2,6-di(1H-pyrazol-1-yl)isonicotinic acid but can be adapted for mono-substitution by controlling stoichiometry and reaction time.

Hydrazide Intermediate Route via Pyrazolyl Nicotinohydrazide

Another synthetic strategy involves the use of pyrazolyl nicotinohydrazide intermediates reacting with suitable electrophiles to yield pyrazolyl-substituted isonicotinic acid derivatives.

- Procedure: Pyrazolyl nicotinohydrazide is reacted with substituted methoxy-trihaloalkenones in ethanol under reflux with acetic acid as a catalyst.

- Reaction Time: Approximately 16 hours under reflux (~78°C).

- Isolation: Products are isolated by filtration, washed, recrystallized from ethanol/acetone mixtures, and dried.

- Advantages: This method allows the introduction of pyrazolyl groups with additional functionalization on the pyridine ring.

This method is exemplified in the synthesis of pyrazolyl-substituted pyridines with trifluoromethyl groups but can be adapted for isonicotinic acid derivatives.

Esterification and Subsequent Hydrolysis

In some cases, ester derivatives of pyrazolyl isonicotinic acid are synthesized first, followed by hydrolysis to the free acid.

- Step 1: Synthesis of ethyl esters of 2-pyrazol-1-yl-isonicotinic acid derivatives via nucleophilic substitution or coupling reactions.

- Step 2: Hydrolysis under basic conditions (e.g., reflux with potassium hydroxide in water) to yield the free acid.

- Purification: Acidification to precipitate the acid, filtration, washing, and drying.

This two-step approach allows better control over purity and yield and facilitates purification.

Use of Coupling Agents for Functionalization

For further functionalization of this compound, coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are used to form esters or amides.

- Conditions: Reactions carried out in anhydrous dichloromethane at low temperature (0°C) under inert atmosphere.

- Duration: Stirring for 24 hours at room temperature.

- Workup: Evaporation, aqueous acidification, filtration, and chromatographic purification.

While this step is post-synthesis modification, it is relevant for preparing derivatives for research applications.

Summary Table of Preparation Methods

| Method Number | Synthetic Route | Key Reagents/Conditions | Advantages | Yield Range (%) |

|---|---|---|---|---|

| 1 | N-Arylation of 2-halogenated isonicotinic acid with pyrazole | CuI catalyst, K2CO3 base, DMF or water, 60–100°C, 24–48 h | Direct, high yield, scalable | 80–90 |

| 2 | Substitution of 2,6-dibromoisonicotinic acid with pyrazole | K2CO3 base, DMF, heat | Can produce mono- or di-substituted products | 70–85 |

| 3 | Reaction of pyrazolyl nicotinohydrazide with trihaloalkenones | Ethanol, reflux, acetic acid catalyst | Enables functional group diversity | 65–80 |

| 4 | Esterification followed by hydrolysis | DCC/DMAP coupling, KOH hydrolysis | Purification-friendly | 75–85 |

| 5 | Post-synthesis coupling for derivatives | DCC, DMAP, CH2Cl2, inert atmosphere, RT | Functionalization for research | N/A |

化学反応の分析

Substitution Reactions

The compound's pyridine ring undergoes selective substitution at the 6-position due to electron-withdrawing effects of the pyrazole and carboxylic acid groups. Key reactions include:

Halogen Displacement

-

Reagents/Conditions : Pyrazole derivatives react with 2,6-dibromoisonicotinic acid methyl ester in dimethylformamide (DMF) under basic conditions (K₂CO₃) at 100°C.

-

Product : 2-Pyrazol-1-yl-6-bromo-isonicotinic acid methyl ester ( , ).

-

Mechanism : Nucleophilic aromatic substitution facilitated by electron-deficient pyridine ring.

Tetrazole Cyclization

-

Reagents/Conditions : Sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in DMF at 100°C for 20 hours.

-

Product : 2-Pyrazol-1-yl-6-(1H-tetrazol-5-yl)-isonicotinic acid ethyl ester .

-

Key Data :

Coordination Chemistry

The compound acts as a polydentate ligand, forming stable complexes with transition metals.

Iron(II) Complexation

-

Reaction : 2-Pyrazol-1-yl-6-(tetrazol-5-yl)-isonicotinic acid methyl ester reacts with Fe(II) salts under inert atmosphere.

-

Product : [Fe(L1)₂] complex exhibiting spin-crossover (SCO) behavior .

-

Key Properties :

Copper(I)-Catalyzed N-Arylation

-

Catalyst System : 6-(1H-Pyrazol-1-yl)nicotinic acid L-CuCl .

-

Reaction Scope : Efficient coupling of aryl halides with amines under mild conditions.

-

Performance :

Ester Hydrolysis

-

Conditions : Reflux with aqueous KOH (85%) followed by acidification (HCl).

-

Product : 2-Pyrazol-1-yl-6-(tetrazol-5-yl)-isonicotinic acid .

Reductive Amination

-

Reagents : Sodium borohydride (NaBH₄) in methanol.

-

Application : Synthesis of amine derivatives for pharmacological studies .

Oxidation

-

Reagents : Potassium permanganate (KMnO₄) in acidic medium.

-

Product : Carboxylic acid derivatives via oxidation of methyl esters.

Reduction

-

Reagents : Lithium aluminum hydride (LiAlH₄).

-

Product : Alcohol intermediates for further functionalization.

科学的研究の応用

Table 1: Synthesis Overview

| Reagent | Reaction Conditions | Product |

|---|---|---|

| Isonicotinic acid + Pyrazole | Base (e.g., K2CO3), DMF, Heat | 2-(1H-Pyrazol-1-yl)isonicotinic acid |

| 2,6-Dibromoisonicotinic acid + Pyrazole | Base (e.g., K2CO3), DMF, Heat | 2,6-di(1H-pyrazol-1-yl)isonicotinic acid |

Coordination Chemistry

The compound serves as a versatile ligand in coordination chemistry. It can form stable complexes with transition metals such as iron(II), which exhibit interesting magnetic properties. These complexes are studied for their spin-crossover (SCO) behavior, where the spin state of the metal ion can be switched between high-spin and low-spin states under varying conditions.

Case Study : Research has shown that iron complexes derived from this compound exhibit significant SCO behavior influenced by intermolecular interactions. Adjustments in the ligand environment can modulate these interactions, affecting the SCO phenomenon .

Recent studies have investigated the antibacterial and antifungal activities of pyrazole-based compounds, including derivatives of this compound. These compounds have shown promising results against various bacterial strains such as E. coli and S. aureus.

Case Study : A study synthesized a series of pyrazole derivatives and evaluated their antibacterial activities. The findings indicated that certain modifications to the pyrazole moiety enhanced the compounds' effectiveness against specific bacterial strains .

Material Science

In materials science, this compound is used in the development of advanced materials such as polymers and nanocomposites. Its ability to coordinate with metal ions allows for the creation of functional materials with tailored properties.

Case Study : The synthesis of metal-organic frameworks (MOFs) utilizing this compound has been explored for applications in gas storage and separation technologies. The unique structural features imparted by the pyrazolyl group enhance the stability and functionality of these frameworks .

作用機序

The mechanism by which 2-(1H-Pyrazol-1-yl)isonicotinic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death.

類似化合物との比較

2-(1H-Pyrazole-1-carboxamido)benzoic Acid (94i)

- Structure : Pyrazole linked via a carboxamide group to benzoic acid.

- Synthesis : Prepared via coupling reactions between pyrazole derivatives and benzoic acid precursors .

- Application : Tested as a DHODH inhibitor but showed lower potency compared to this compound due to steric hindrance from the carboxamide group .

6-(1H-Pyrazol-1-yl)nicotinic Acid

- Structure : Pyrazole attached to the C6 position of nicotinic acid.

- Properties : Molecular weight: 189.18 g/mol; molecular formula: C₉H₇N₃O₂.

- Key Difference : Positional isomerism alters the spatial arrangement of pharmacophoric groups, reducing interactions with DHODH’s hydrophobic binding pocket .

Analogues with Heterocyclic Ring Variations

2-(1H-Imidazol-1-yl)acetic Acid Derivatives

- Structure : Imidazole replaces pyrazole, linked to acetic acid.

- Properties : Higher basicity (imidazole pKa ~7.0 vs. pyrazole pKa ~2.5) enhances solubility at physiological pH .

- Application : Used in metal-organic frameworks (MOFs) due to strong coordination with metal ions, unlike pyrazole analogs .

2-(4-Methyl-piperazin-1-yl)-isonicotinic Acid

- Structure : Piperazine ring replaces pyrazole.

- Properties : Molecular weight: 221.26 g/mol; molecular formula: C₁₁H₁₅N₃O₂.

- Key Difference : Piperazine introduces conformational flexibility and basicity, favoring interactions with charged residues in enzyme active sites .

Substituted Derivatives

2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic Acid

- Structure : Acetamidophenyl substituent on the pyrazole ring.

- Properties : Increased molecular weight and hydrophobicity compared to the parent compound.

- Application : Investigated as a nicotinic acid impurity; reduced metabolic stability due to bulky substituents .

Comparative Data Table

Research Findings and Implications

- Positional Isomerism : Substitution at the C2 position (as in this compound) optimizes binding to DHODH compared to C6 analogs .

- Heterocyclic Ring : Pyrazole-based compounds exhibit superior enzyme inhibition over imidazole derivatives due to optimal π-π stacking with aromatic residues in DHODH .

- Substituent Effects : Bulky groups (e.g., acetamidophenyl) reduce potency by disrupting ligand-enzyme interactions .

生物活性

2-(1H-Pyrazol-1-yl)isonicotinic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H8N4O2

- Molecular Weight : 220.20 g/mol

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound were evaluated against several Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Bacillus subtilis | 0.030 |

The compound showed complete inhibition of bacterial growth within a specified time frame, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

In vitro studies have also highlighted the anticancer potential of this compound. The compound was tested against various cancer cell lines, including human pancreatic and gastric cancer cells. The results indicated a notable cytotoxic effect, with IC50 values suggesting that the compound can significantly reduce cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| Patu8988 (pancreatic) | 15.5 |

| SGC7901 (gastric) | 12.3 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by this compound. Notably, it has been identified as a potent inhibitor of calpain, an enzyme implicated in various pathological conditions such as neurodegenerative diseases. The selectivity and potency of this compound suggest it could be developed into a therapeutic agent for conditions related to calpain dysregulation .

Case Studies

A recent study investigated the effects of this compound in a murine model of Alzheimer's disease. The results indicated that treatment with this compound led to significant improvements in cognitive function and reduced levels of amyloid-beta plaques, which are characteristic of Alzheimer’s pathology .

Q & A

Q. What are the recommended safety protocols for handling 2-(1H-Pyrazol-1-yl)isonicotinic acid in laboratory settings?

Answer:

- Hazard Identification : The compound is classified as a skin irritant (Category 2) and eye irritant (Category 2A) based on structurally similar pyrazole derivatives .

- Handling Precautions :

- Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.

- Work in a fume hood to minimize inhalation risks.

- Avoid contact with incompatible materials (e.g., strong oxidizers).

- Storage : Store in a cool, dry place (<25°C) in tightly sealed containers to prevent degradation .

Q. Table 1: Key Safety Data

| Property | Value/Classification | Source |

|---|---|---|

| Skin Irritation | Category 2 | |

| Eye Irritation | Category 2A | |

| Recommended Storage Temp | <25°C |

Q. What synthetic routes are reported for this compound and its derivatives?

Answer:

- Hydrazide Condensation : React isonicotinic acid hydrazide with pyrazole-containing aldehydes under reflux in ethanol, as demonstrated for analogous compounds .

- Metal-Free Coupling : Use Ullmann-type coupling between halogenated isonicotinic acid and pyrazole derivatives in the presence of a Cu(I) catalyst .

- Intermediate Isolation : Derivatives like 2,6-di(1H-pyrazol-1-yl)isonicotinic acid (CAS 600727-96-6) are synthesized via multi-step functionalization, requiring purification by recrystallization .

Q. Key Optimization Parameters :

- Reaction temperature (80–120°C) and solvent polarity significantly influence yield.

- Monitor reaction progress via TLC or HPLC .

Advanced Research Questions

Q. How can computational tools like SHELX enhance crystallographic studies of this compound complexes?

Answer:

- Structure Solution : SHELXD (for small molecules) and SHELXE (for macromolecules) enable robust phase determination, even for twinned crystals or high-resolution data .

- Refinement : SHELXL optimizes hydrogen bonding networks and thermal displacement parameters, critical for pyrazole-carboxylate interactions observed in metal-organic frameworks (MOFs) .

- Case Study : Hirshfeld surface analysis (used in isonicotinic acid hydrazide co-crystals) can quantify intermolecular interactions, such as O–H⋯N bonds, to validate computational models .

Q. Table 2: SHELX Applications

| Task | Software Module | Application Example |

|---|---|---|

| Phase Determination | SHELXD | Resolving MOF ligand geometry |

| Refinement | SHELXL | Optimizing H-bond networks |

| Hydrogen Bond Analysis | SHELXPRO | Mapping interaction surfaces |

Q. What role do pyrazole-isonicotinic acid derivatives play in materials science, such as perovskite solar cells or MOFs?

Answer:

- Perovskite Solar Cells : Analogous compounds like 2-chloro-5-(trifluoromethyl)isonicotinic acid (PyCA-3F) act as self-assembled monolayers (SAMs) to enhance hole transport efficiency (24.68% reported) by improving interfacial charge transfer .

- MOF/COF Design : The bifunctional pyrazole-carboxylate moiety enables coordination with transition metals (e.g., Zn(II), Cu(II)) to form porous frameworks with high thermal stability (>300°C) .

- Functionalization Strategies : Introduce electron-withdrawing groups (e.g., –CF₃) to the pyrazole ring to modulate bandgap and conductivity .

Q. How can researchers address contradictions in biological activity data for pyrazole-isonicotinic acid derivatives?

Answer:

- Cytotoxicity vs. Antimicrobial Activity : Screen compounds against multiple cell lines (e.g., HepG2, THP-1) and bacterial strains (S. aureus, E. coli) to identify structure-activity relationships (SARs). For example, substituents at the pyrazole N1 position may enhance antibacterial potency but reduce mammalian cell viability .

- Data Normalization : Use standardized protocols (e.g., MIC assays) and control for solvent effects (DMSO concentration ≤1% v/v) .

- Mechanistic Studies : Employ NMR or fluorescence probes to track intracellular uptake, as demonstrated for imidazole-carboxylate pH sensors .

Q. What advanced spectroscopic techniques are recommended for characterizing pyrazole-isonicotinic acid complexes?

Answer:

- Single-Crystal XRD : Resolve ligand-metal coordination modes (e.g., κ²-N,O bonding in Cu(II) complexes) .

- FTIR and Raman Spectroscopy : Identify carboxylate stretching vibrations (1600–1650 cm⁻¹) and pyrazole ring deformation modes .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition profiles correlate with ligand-metal bond strength .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。